molecular formula C40H53N5O10 B549512 Suc-Leu-Leu-Val-Tyr-AMC CAS No. 94367-21-2

Suc-Leu-Leu-Val-Tyr-AMC

Cat. No.: B549512
CAS No.: 94367-21-2
M. Wt: 763.9 g/mol
InChI Key: UVFAEQZFLBGVRM-BIMKKRMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is a fluorogenic substrate primarily targeted towards the 20S proteasome , calpains , and other chymotrypsin-like proteases . These targets play crucial roles in protein degradation and turnover, maintaining cellular homeostasis.

Mode of Action

Suc-LLVY-AMC interacts with its targets through enzymatic cleavage. The compound is a peptide that, upon enzymatic cleavage by the 20S proteasome, calpains, or other chymotrypsin-like proteases, liberates a highly fluorescent moiety, 7-amino-4-methylcoumarin (AMC) . This fluorescence can be used to quantify protease activity, providing a measure of the interaction between Suc-LLVY-AMC and its targets .

Biochemical Pathways

The primary biochemical pathway affected by Suc-LLVY-AMC involves protein degradation. The 20S proteasome, one of the main targets of Suc-LLVY-AMC, is a key component of the ubiquitin-proteasome pathway responsible for protein degradation . Calpains, another target, are calcium-dependent cysteine proteases involved in various cellular processes, including cytoskeletal remodeling, cell motility, and apoptosis .

Pharmacokinetics

As a fluorogenic substrate, it is known to be membrane-permeable , which could influence its absorption and distribution within the body.

Result of Action

The primary result of Suc-LLVY-AMC’s action is the generation of a fluorescent signal. This occurs when the compound is cleaved by its target enzymes, releasing the AMC moiety . The fluorescence produced provides a quantifiable measure of protease activity, offering insights into the function and activity of the 20S proteasome, calpains, and other chymotrypsin-like proteases.

Action Environment

Environmental factors can influence the action of Suc-LLVY-AMC. For instance, the activity of the 20S proteasome and calpains, the primary targets of Suc-LLVY-AMC, can be influenced by factors such as pH, temperature, and the presence of specific ions . Additionally, the fluorescence of the released AMC moiety, used to quantify protease activity, can be affected by environmental factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Suc-Leu-Leu-Val-Tyr-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic moiety. The general synthetic route includes:

    Peptide Synthesis: The peptide sequence Suc-Leu-Leu-Val-Tyr is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.

    Coupling of AMC: The final step involves coupling the peptide with 7-amino-4-methylcoumarin (AMC) using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Suc-Leu-Leu-Val-Tyr-AMC primarily undergoes hydrolysis reactions catalyzed by proteases such as calpains and the 20S proteasome. The hydrolysis of the peptide bond releases the fluorescent AMC moiety.

Common Reagents and Conditions:

    Proteases: Calpains and the 20S proteasome are commonly used to catalyze the hydrolysis of this compound.

    Buffers: The reactions are typically carried out in buffered solutions at physiological pH (7.4) to maintain enzyme activity.

Major Products: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .

Scientific Research Applications

Suc-Leu-Leu-Val-Tyr-AMC has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Suc-Leu-Leu-Val-Tyr-AMC is unique due to its specific sequence, which makes it a highly selective substrate for chymotrypsin-like proteases and calpains. Its ability to release a highly fluorescent product upon cleavage makes it an invaluable tool for studying protease activities in various biological contexts .

Properties

CAS No.

94367-21-2

Molecular Formula

C40H53N5O10

Molecular Weight

763.9 g/mol

IUPAC Name

4-[[1-[[1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C40H53N5O10/c1-21(2)16-29(42-33(47)14-15-34(48)49)38(52)43-30(17-22(3)4)39(53)45-36(23(5)6)40(54)44-31(19-25-8-11-27(46)12-9-25)37(51)41-26-10-13-28-24(7)18-35(50)55-32(28)20-26/h8-13,18,20-23,29-31,36,46H,14-17,19H2,1-7H3,(H,41,51)(H,42,47)(H,43,52)(H,44,54)(H,45,53)(H,48,49)/t29?,30?,31-,36-/m0/s1

InChI Key

UVFAEQZFLBGVRM-BIMKKRMNSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O

A fluorgenic substrate

boiling_point

1116.8ºC at 760mmHg

melting_point

N/A

Purity

> 97%

sequence

Suc-Leu-Leu-Val-Tyr-AMC

solubility

Soluble in DMSO

source

Synthetic

storage

-20°C

Synonyms

LLVY-MCA
N-succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin
SLLVT-MCA
Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin
Suc-Leu-Leu-Val-Tyr-MCA
Suc-LLVY-MCA
succinyl-leucyl-leucyl-valyl-tyrosyl-methylcoumarinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Suc-Leu-Leu-Val-Tyr-AMC?

A1: this compound is primarily recognized and hydrolyzed by the proteasome, a multi-subunit protease complex found in cells. []

Q2: Which specific activity of the proteasome does this compound primarily target?

A2: It predominantly targets the chymotrypsin-like (CT-L) activity of the proteasome, which is associated with the β5 catalytic subunit. [, ] ,

Q3: How does this compound enable the study of proteasome activity?

A3: This compound is a fluorogenic substrate, meaning it releases a fluorescent signal upon hydrolysis by the proteasome. The intensity of the fluorescence is directly proportional to the proteasome activity, allowing researchers to quantify it. []

Q4: What are the downstream consequences of proteasome inhibition by compounds identified using this compound?

A4: Proteasome inhibition can lead to the accumulation of specific proteins within cells, including those involved in cell cycle regulation (like p27), apoptosis (like Bax), and inflammatory responses (like IκB-α). []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. This information would need to be obtained from resources like chemical databases or supplier documentation.

Q6: Does this compound demonstrate stability under various experimental conditions?

A6: The abstracts don't explicitly address the compound's stability under different storage or experimental conditions. It is essential to consult the product information sheet and relevant literature for specific stability data.

Q7: What is the typical Km value observed for this compound hydrolysis by the proteasome?

A7: Studies have reported Km values for this compound hydrolysis by the proteasome ranging from approximately 25 μM to 56 μM. [, ] ,

Q8: Can this compound be used to study proteasome activity in specific cell types or tissues?

A8: Yes, researchers have successfully employed this compound to investigate proteasome activity in various biological samples. Examples include: * Rat liver endothelial cells: Investigating the role of the proteasome in cold-induced apoptosis. [] * Human sperm: Exploring the involvement of the proteasome in fertilization processes. [, ] , * Mouse fat pads: Studying the impact of compounds like okadaic acid on leptin content. []

Q9: How does the use of this compound contribute to drug discovery efforts?

A9: By utilizing this compound, researchers can screen and identify novel proteasome inhibitors. [] These inhibitors hold therapeutic potential for diseases like cancer, where proteasome dysregulation is implicated. []

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